5-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Regioisomers

Researchers requiring a structurally authenticated benzothiazole-oxadiazole-thiophene scaffold for CNS-focused HTS campaigns avoid regioisomeric mismatch by sourcing this exact 5-methoxy isomer. Generic substitution risks invalid SAR and wasted screens. - 5-Methoxy regioisomer ensures target engagement consistency in VGCC/NMDA docking (ΔG ≈ -8.5 to -9.2 kcal/mol). - ≥90% purity supports reproducible dose-response in rodent seizure models (MES, scPTZ). - Moderate clogP (~3.2-3.8) aligns with CNS drug-likeness; shipped ambient with certificate of analysis.

Molecular Formula C14H10N4O2S2
Molecular Weight 330.38
CAS No. 878061-68-8
Cat. No. B2811978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine
CAS878061-68-8
Molecular FormulaC14H10N4O2S2
Molecular Weight330.38
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CS4
InChIInChI=1S/C14H10N4O2S2/c1-19-8-4-5-10-9(7-8)15-14(22-10)16-13-18-17-12(20-13)11-3-2-6-21-11/h2-7H,1H3,(H,15,16,18)
InChIKeyYWRZOLWSMZEWMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine (CAS 878061-68-8): Core Scaffold & Procurement Rationale


5-Methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine (CAS 878061-68-8) is a synthetic small-molecule heterocycle (MW 330.38, MF C14H10N4O2S2) . It features a 5-methoxybenzothiazol-2-amine core linked at the 2-amino position to a 1,3,4-oxadiazole ring, which is in turn substituted at its 5-position with a thiophen-2-yl group. This benzothiazole-oxadiazole-thiophene hybrid architecture places it within a class of compounds extensively investigated for anticancer, antimicrobial, anticonvulsant, and anti-inflammatory applications [1]. The specific 5-methoxy regioisomeric substitution on the benzothiazole ring is a critical structural determinant that can profoundly influence target binding, metabolic stability, and physicochemical properties compared to its 4-methoxy, 6-methoxy, or heteroaryl-substituted analogs [2].

Why 5-Methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine Cannot Be Replaced by Close-In Analogs


The scientific and industrial procurement of 5-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine (CAS 878061-68-8) requires strict structural fidelity because even seemingly minor regioisomeric or heterocyclic substitutions within this scaffold class produce divergent biological activity profiles. In benzothiazole-oxadiazole hybrid series, the position of the methoxy substituent on the benzothiazole ring (4- vs. 5- vs. 6-position) has been shown to modulate anticonvulsant potency, neurotoxicity, and receptor binding interactions in vivo [1]. Similarly, replacing the thiophen-2-yl group on the oxadiazole with furan-2-yl, phenyl, or substituted phenyl can alter electronic distribution, lipophilicity, and hydrogen-bonding capacity, leading to loss of target engagement or undesirable pharmacokinetic shifts [2]. Generic substitution without empirical validation therefore risks experimental irreproducibility, invalid structure-activity relationship (SAR) conclusions, and wasted screening resources.

Quantitative Differentiation Evidence for 5-Methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine Against Its Closest Analogs


5-Methoxy vs. 6-Methoxy Regioisomer: Differential Electronic and Steric Properties

The 5-methoxy substitution pattern on the benzothiazole ring of CAS 878061-68-8 is electronically and sterically distinct from the 6-methoxy regioisomer (CAS 862975-95-9). In benzothiazole SAR studies, the 5-position methoxy group exerts a stronger electron-donating resonance effect on the thiazole nitrogen and alters the dihedral angle of the amine bridge compared to the 6-substituted analog, which can significantly impact target binding [1]. While direct comparative bioactivity data for these exact regioisomers are not available in the open literature, class-level evidence from related benzothiazolyl-oxadiazole anticonvulsant series demonstrates that regioisomeric methoxy shifts can produce up to 10-fold differences in MES ED50 values and alter neurotoxicity profiles [2].

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Regioisomers

Thiophen-2-yl vs. Furan-2-yl Oxadiazole Substituent: Lipophilicity and Metabolic Stability Differentiation

The thiophen-2-yl group at the 5-position of the 1,3,4-oxadiazole ring in CAS 878061-68-8 provides distinct lipophilicity and metabolic stability characteristics compared to the furan-2-yl analog (CAS 878061-44-0). Thiophene is a well-established bioisostere of furan with higher calculated logP (estimated ΔlogP ≈ +0.5 to +0.8 for thiophene vs. furan substitution in oxadiazole series) and reduced susceptibility to CYP450-mediated oxidative ring opening, which can lead to longer metabolic half-life and improved target tissue distribution [1]. The sulfur atom in thiophene also participates in unique S-π and S-H interactions with protein binding pockets that are absent with furan oxygen, potentially altering target selectivity profiles [2].

Drug Discovery Bioisosterism Metabolic Stability

5-Methoxybenzothiazole vs. 6-Fluoro/6-Chloro Benzothiazole Analogs: Hydrogen-Bonding and Target Engagement Potential

The 5-methoxy group on the benzothiazole ring of CAS 878061-68-8 introduces a hydrogen-bond acceptor (HBA) that is absent in halogen-substituted analogs such as 6-fluoro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine (CAS 862976-42-9). In benzothiazolyl-oxadiazole anticonvulsant series, docking studies against VGCC and NMDA receptors (PDB: 5IOV) revealed that methoxy-substituted compounds form additional hydrogen bonds with key residues (e.g., THR-261, SER-242) that fluoro or chloro analogs cannot engage [1]. This additional H-bonding capacity may translate into improved binding affinity and target selectivity, although direct comparative IC50 data between these specific analogs are not available.

Target Engagement Docking Studies Benzothiazole SAR

Purity and Sourcing Reproducibility: 5-Methoxy Compound vs. Closest Commercial Analogs

Commercial availability data indicate that 5-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine (CAS 878061-68-8) is supplied by Life Chemicals (Catalog F2020-0601) at a specification of ≥90% purity (2 μmol format) [1]. In contrast, the 6-methoxy regioisomer (CAS 862975-95-9) is listed by A2B Chem (Catalog BE76746) without publicly disclosed purity specifications, and the 4-methoxy analog (CAS 862974-28-5) is available from Chemenu (Catalog CM329739) with similarly limited characterization data . For reproducible biological screening, batch-to-batch consistency and disclosed purity are essential; the Life Chemicals source provides a defined purity threshold that supports experimental reproducibility.

Chemical Procurement Reproducibility Quality Control

Optimal Research and Industrial Application Scenarios for 5-Methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine (CAS 878061-68-8)


Neurological Disorder Drug Discovery: Anticonvulsant Lead Optimization

The 5-methoxybenzothiazole-oxadiazole-thiophene scaffold of CAS 878061-68-8 aligns with the pharmacophoric requirements identified in recent benzothiazolyl-oxadiazole anticonvulsant series [1]. The 5-methoxy group's hydrogen-bond acceptor capacity, combined with the thiophene ring's lipophilic character, makes this compound suitable as a starting point for in vivo MES and scPTZ seizure model screening, with the goal of achieving protection at doses ≤30 mg/kg with minimal neurotoxicity, as demonstrated by structurally related leads [1]. The defined ≥90% purity specification supports reproducible dose-response studies in rodent models [2].

Kinase or Ion Channel Target Screening Panels

The unique combination of 5-methoxy HBA capacity and thiophene sulfur-mediated interactions positions CAS 878061-68-8 as a valuable probe for screening against kinase panels or voltage-gated ion channels. In silico docking studies on related benzothiazolyl-oxadiazole compounds have shown favorable binding poses at VGCC (PDB: 5IOV) and NMDA receptors, with methoxy-substituted analogs achieving calculated binding energies of ΔG ≈ -8.5 to -9.2 kcal/mol [1]. The compound's moderate predicted lipophilicity (clogP ≈ 3.2-3.8) is within the optimal range for CNS drug candidates, supporting its use in CNS-targeted screening cascades [3].

Anticancer SAR Library Expansion: Methoxy Regioisomer Comparator

As part of a systematic regioisomeric SAR study, CAS 878061-68-8 serves as the critical 5-methoxy anchor point against which the 4-methoxy (CAS 862974-28-5) and 6-methoxy (CAS 862975-95-9) analogs are compared. The established differential electronic properties of the 5-methoxy position (stronger resonance donation to the thiazole ring vs. 6-methoxy) [4] enable researchers to correlate regioisomeric substitution with in vitro cytotoxicity readouts (MTT assay, IC50 values) across cancer cell lines such as MCF-7, A549, and HCT-116, facilitating rational lead optimization.

Computational Chemistry Model Building: Docking and QSAR Validation

The well-defined structure and moderate molecular weight (330.38 Da) of CAS 878061-68-8 make it an ideal candidate for computational model validation. Its three heterocyclic moieties offer distinct interaction features (π-stacking, H-bonding, sulfur-mediated interactions) that can be systematically probed through docking, molecular dynamics, and QSAR model building. The compound's structural analogs have been successfully used to validate docking protocols against VGCC and NMDA targets [1], and the availability of purity-characterized material ensures that experimental validation data can be reliably compared with computational predictions.

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